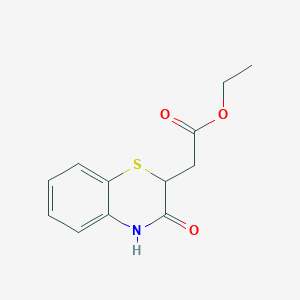

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFSIFTPSJBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381136 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82191-17-1 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82191-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potential as neuroprotective, antidepressant, and antimicrobial agents.[1][2][3] This document details the compound's structural features, probable synthetic routes based on established methodologies for analogous compounds, its chemical reactivity, and the known biological significance of the broader benzothiazine class. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising scaffold.

Introduction and Significance

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[2][4] This bicyclic system, consisting of a benzene ring fused to a thiazine ring, is a core component in a variety of pharmacologically active molecules.[4] The structural similarity of some benzothiazines to phenothiazine drugs, which are known for their antipsychotic effects, has spurred extensive research into their therapeutic potential.[2] Derivatives of 1,4-benzothiazine have been reported to exhibit a diverse array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]

This compound (CAS No. 82191-17-1) is a specific derivative that holds potential as a key intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The presence of a reactive ester functional group at the 2-position of the benzothiazine ring allows for a variety of chemical modifications, making it a versatile building block for creating libraries of novel compounds for drug discovery.

This guide will delve into the fundamental properties of this compound, providing a scientific and logical framework for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the core 1,4-benzothiazine ring system, with an ethyl acetate substituent at the second position.

Structural Analysis

The core benzothiazine ring is not planar. X-ray crystallography studies on analogous compounds, such as the corresponding carboxylic acid and methyl ester, reveal that the thiazine ring typically adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][5] This non-planar conformation can have significant implications for how the molecule interacts with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value / Information | Source |

| CAS Number | 82191-17-1 | ChemicalBook[6] |

| Molecular Formula | C₁₂H₁₃NO₃S | Inferred |

| Molecular Weight | 251.30 g/mol | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | ChemicalBook[6] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound has not been identified in the current literature. However, based on the synthesis of its methyl analog and general synthetic strategies for this class of compounds, a highly plausible synthetic route can be proposed.[2][3][5]

Proposed Synthetic Pathway

The most probable synthesis involves the reaction of 2-aminothiophenol with an appropriate three-carbon electrophile bearing an ethyl ester group. A common and effective strategy for constructing the 1,4-benzothiazine ring system is the condensation of 2-aminothiophenol with α-halo ketones or esters.[2][3]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the synthesis of the analogous methyl ester.[5]

Reaction: Alkylation of 1,4-benzothiazin-3-one with ethyl chloroacetate.

Materials:

-

1,4-Benzothiazin-3-one

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,4-benzothiazin-3-one (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl chloroacetate (2.0 eq).

-

Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and diethyl ether.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Justification of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the benzothiazine, facilitating the nucleophilic attack on the ethyl chloroacetate.

-

Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

-

Reflux: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds from reaction byproducts and unreacted starting materials.

Chemical Reactivity and Derivatization

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable synthetic intermediate.

Hydrolysis of the Ester

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction is a key step in preparing derivatives where the carboxylic acid functionality is required.[1]

Protocol for Hydrolysis to Carboxylic Acid: [1]

-

Dissolve this compound in ethanol.

-

Add an aqueous solution of potassium hydroxide.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the carboxylic acid product.

Formation of Hydrazides

The ethyl ester can be converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. This opens up a pathway to synthesize a wide range of hydrazone derivatives, which are also known for their pharmacological properties.[7]

Protocol for Hydrazide Formation: [7]

-

Reflux a solution of this compound in ethanol with hydrazine hydrate for 5 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not available, the broader class of 1,4-benzothiazine derivatives has shown significant therapeutic potential.

-

Neuroprotective and CNS Activity: Several derivatives of benzothiazines that possess a keto group have been reported to exhibit stimulant and antidepressant activities.[5] Furthermore, certain amidine derivatives of the related 4H-3,1-benzothiazine have been shown to reduce glutamate and LDH release in models of oxygen/glucose deprivation, suggesting a neuroprotective effect.[3] These compounds were also found to limit the formation of reactive oxygen species (ROS).[3]

-

Antimicrobial and Antifungal Activity: The benzothiazine scaffold is a component of compounds with demonstrated antimicrobial and antifungal properties.[8]

-

Anticancer Activity: The 4H-benzo(1,4)thiazine nucleus is present in molecules that have been investigated for their anticancer properties.[1]

The diverse biological activities of the benzothiazine core suggest that this compound is a promising starting point for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and reactivity can be reliably inferred from closely related analogs. The well-documented and diverse biological activities of the 1,4-benzothiazine scaffold provide a strong rationale for the further investigation and derivatization of this compound in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers to begin exploring the potential of this promising molecule.

References

-

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - NIH . [Link]

-

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - IUCr Journals . [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid - Beilstein Archives . [Link]

-

(PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - ResearchGate . [Link]

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview . [Link]

-

Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air . [Link]

-

[2H-1,4-benzotiazin-3(4H-ona-2-il]acetato de metilo - Chem-Impex . [Link]

-

Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - ResearchGate . [Link]

-

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC - NIH . [Link]

-

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - PubChem . [Link]

-

CiVentiChem @ ChemBuyersGuide.com, Inc. . [Link]

-

Synthesis and properties of polycarboxylate-type green surfactants with S- or N-linkages . [Link]

-

Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC - NIH . [Link]

Sources

- 1. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]

- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities. Derivatives have shown potential as antibacterial, anticancer, anti-rheumatic, and anti-hypertensive agents, among other therapeutic applications[1][2]. This broad utility underscores the importance of a thorough physicochemical characterization of novel analogues to unlock their full therapeutic potential. A molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety, are intrinsically linked to its fundamental physicochemical properties.

This guide provides a comprehensive technical overview of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a representative member of this important class of heterocyclic compounds. As direct experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, will not only present predicted and analogous data but will also provide detailed, field-proven experimental protocols for its full characterization. The causality behind experimental choices and the interpretation of data within a drug discovery context are emphasized to ensure this guide is both a technical reference and a practical laboratory companion.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity and three-dimensional structure is the foundation of all subsequent characterization.

1.1. Core Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 82191-17-1 |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.3 g/mol |

1.2. Structural & Conformational Analysis

While a crystal structure for the title ethyl ester is not publicly available, extensive crystallographic data for its close analogues, specifically the corresponding carboxylic acid monohydrate and methyl ester, provide deep insights into the expected molecular geometry.

X-ray diffraction studies on these analogues reveal that the heterocyclic 1,4-thiazine ring is not planar. It typically adopts a conformation that is intermediate between a twist-boat and a half-chair[1]. This non-planar, folded structure is a key feature of the broader class of phenothiazines and is believed to be crucial for their biological activity. The puckering of the ring, defined by specific dihedral angles, will influence how the molecule presents its pharmacophoric features to biological targets. For instance, the crystal structure of a related methyl ester shows the thiazine ring is bent, with the sulfur and nitrogen atoms displaced on opposite sides of the mean plane formed by the other ring atoms[3]. This structural nuance is critical for computational modeling and understanding potential molecule-target interactions.

Section 2: Synthesis Pathway

A reliable synthetic route is paramount for obtaining high-purity material for characterization and screening. The synthesis of the title compound can be logically derived from established procedures for its analogues. The most direct and industrially scalable approach involves the N-alkylation of the parent 2H-1,4-benzothiazin-3(4H)-one.

2.1. Proposed Synthetic Protocol

This protocol is adapted from the successful synthesis of the methyl ester analogue. The key principle is the nucleophilic substitution reaction where the deprotonated nitrogen of the benzothiazinone attacks the electrophilic carbon of ethyl chloroacetate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base such as potassium carbonate (2 equivalents).

-

Alkylation: Add ethyl chloroacetate (1.5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Section 3: Predicted Physicochemical & Spectroscopic Profile

In the absence of direct experimental data, a predictive profile based on validated computational models and data from close analogues provides a robust starting point for characterization.

3.1. Predicted Physicochemical Properties

| Property | Predicted Value | Importance in Drug Discovery |

| Melting Point (°C) | 126 | Influences formulation and stability. |

| Boiling Point (°C) | 419.0 ± 38.0 | Relevant for purification and stability at high temperatures. |

| pKa | 12.48 ± 0.40 | Governs ionization state at physiological pH, affecting solubility and permeability.[4][5] |

Note: These values are computationally predicted and require experimental verification.

3.2. Predicted Spectroscopic Data

The following predictions are based on the analysis of published data for structurally similar 1,4-benzothiazin-3-one derivatives.

-

¹H-NMR (Proton NMR):

-

Aromatic Protons: Expect a complex multiplet pattern between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

-

Thiazine Ring Protons: The methylene protons (-S-CH₂-) of the thiazine ring are expected to appear as a singlet or a closely coupled system around δ 3.5 ppm.

-

Acetate Moiety: The methylene protons (-N-CH₂-CO) directly attached to the nitrogen are likely to be a singlet around δ 4.7 ppm. The ethyl group will present as a quartet (-O-CH₂-) around δ 4.2 ppm and a triplet (-CH₃) around δ 1.2 ppm.

-

-

¹³C-NMR (Carbon NMR):

-

Carbonyl Carbon: The amide carbonyl (C=O) is expected to be the most downfield signal, typically around δ 165 ppm. The ester carbonyl will also be in this region.

-

Aromatic Carbons: A series of signals between δ 115-140 ppm.

-

Aliphatic Carbons: The methylene carbon of the thiazine ring should appear around δ 29 ppm. The carbons of the ethyl acetate group will be distinct, with the -O-CH₂- carbon around δ 61 ppm and the -CH₃ carbon around δ 14 ppm.

-

-

FTIR (Infrared Spectroscopy):

-

C=O Stretch: Strong absorbance peaks are expected for the amide and ester carbonyl groups, likely in the range of 1670-1750 cm⁻¹.

-

N-H Stretch: The absence of a peak around 3200-3400 cm⁻¹ would confirm successful N-alkylation.

-

C-S Stretch: A weaker absorbance in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the primary observation would be the protonated molecule [M+H]⁺ with a calculated m/z of approximately 252.0638.

-

Section 4: Protocols for Experimental Physicochemical Characterization

The following section provides detailed, self-validating protocols for determining the key physicochemical properties that govern a drug's behavior.

4.1. Aqueous Solubility Determination (Kinetic Assay via Nephelometry)

Causality: Solubility is a critical determinant of bioavailability.[3] Poor aqueous solubility is a major hurdle in drug development. A kinetic solubility assay, which measures the point of precipitation from a DMSO stock solution into an aqueous buffer, is a high-throughput method that mimics the conditions of many in vitro biological assays. Nephelometry, the measurement of light scattering by suspended particles, provides a highly sensitive and objective measure of precipitation.[6][7]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into the wells of a column. Create a serial dilution by transferring a portion of this to the next column containing DMSO, and so on, to generate a range of concentrations.

-

Buffer Addition: Rapidly add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations with a consistent 2% DMSO co-solvent concentration.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.

-

Measurement: Use a nephelometer to measure the light scattering (in Nephelometric Turbidity Units, NTU) in each well.

-

Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the NTU value significantly rises above the baseline (of buffer with 2% DMSO) is determined as the kinetic solubility.

4.2. Lipophilicity Determination (LogP by RP-HPLC)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and absorption. The octanol-water partition coefficient (LogP) is the industry standard measure.[3] According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for orally administered drugs.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP by correlating a compound's retention time on a hydrophobic column with the known LogP values of a set of standards.[9][10]

Step-by-Step Methodology:

-

System Preparation: Use a C18 HPLC column. The mobile phase should consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the compound is in its neutral form) and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare solutions of a set of standard compounds with well-documented LogP values (e.g., Acetone, Toluene, Naphthalene). Inject each standard and record its retention time (t_R).

-

Calibration Curve: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation.

-

Sample Analysis: Prepare a dilute solution of the title compound in the mobile phase. Inject the sample and record its retention time.

-

LogP Calculation: Using the retention time of the title compound and the calibration equation, calculate its LogP value.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. agilent.com [agilent.com]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate CAS 82191-17-1

An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 82191-17-1)

Foreword: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic system, comprising a benzene ring fused to a thiazine ring, serves as a "privileged structure" due to its ability to interact with a wide array of biological targets. Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of pharmacological activities, including antidepressant, antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, hereafter referred to as Compound 1 , is a key functionalized derivative within this class. Its unique arrangement of an amide, an ester, and an active methylene group on the core scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

Compound 1 is characterized by the 1,4-benzothiazin-3-one core with an ethyl acetate substituent at the C2 position. This substitution pattern is crucial as it introduces a chiral center and multiple points for further chemical modification. The structural integrity and conformation of the thiazine ring, which often adopts a screw-boat or half-chair conformation in related structures, are critical to its chemical behavior and biological interactions.[1][2][4]

| Property | Value | Source |

| CAS Number | 82191-17-1 | - |

| Molecular Formula | C₁₂H₁₃NO₃S | Calculated |

| Molecular Weight | 251.30 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Hazard Profile | Potential for acute toxicity (oral), skin/eye irritation, and respiratory irritation.[5][6] | Based on analogous structures |

Synthesis Strategy: A Mechanistic Approach

While specific literature detailing the synthesis of CAS 82191-17-1 is scarce, a robust and logical synthetic route can be designed based on well-established principles of benzothiazine chemistry.[7] The most effective strategy involves the regioselective condensation of 2-aminothiophenol with a suitable four-carbon electrophilic synthon.

Rationale for Synthetic Design

The chosen pathway leverages the inherent nucleophilicity of the thiol and amino groups of 2-aminothiophenol. The key is to employ an electrophile that can react sequentially and regioselectively to construct the thiazine ring. Ethyl 2-(2-bromoacetyl)acetate (or a similar halo-ketoester) is an ideal candidate. The reaction proceeds via two key steps:

-

S-Alkylation: The soft thiol nucleophile preferentially attacks the soft electrophilic carbon bearing the halogen (Sɴ2 reaction), forming a stable thioether intermediate.

-

Intramolecular Cyclization: The amino group then undergoes a nucleophilic attack on the ketone carbonyl, followed by dehydration, to form the six-membered lactam (a cyclic amide) ring. This cyclization is often favored due to the formation of a thermodynamically stable heterocyclic system.

This approach provides excellent control over the final structure, ensuring the acetate moiety is positioned at C2, adjacent to the sulfur atom.

Detailed Experimental Protocol

Reaction: Synthesis of this compound (1 )

-

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Ethyl 4-chloroacetoacetate (1.05 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Ethanol (anhydrous) or Acetonitrile (ACN) as solvent

-

-

Procedure:

-

To a stirred solution of 2-aminothiophenol in anhydrous ethanol at room temperature, add the base (e.g., triethylamine) and stir for 15 minutes.

-

Slowly add ethyl 4-chloroacetoacetate dropwise to the mixture. The addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

The reaction typically proceeds for 6-12 hours until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[8]

-

Redissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine to remove the base and any water-soluble impurities.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure Compound 1 .

-

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of Compound 1 via S-alkylation and cyclization.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of Compound 1 . The following table outlines the expected spectroscopic signatures based on its molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.8-7.5 ppm range, showing characteristic coupling patterns of a substituted benzene ring. - NH (Amide): A broad singlet around δ 10.0-10.5 ppm. - CH (at C2): A multiplet around δ 3.5-4.0 ppm, coupled to the adjacent CH₂ group. - CH₂ (acetate): A doublet of doublets or multiplet around δ 2.5-3.0 ppm. - CH₂ (ethyl ester): A quartet around δ 4.1-4.3 ppm. - CH₃ (ethyl ester): A triplet around δ 1.2-1.4 ppm. |

| ¹³C NMR | - C=O (Amide): Signal expected around δ 165-170 ppm. - C=O (Ester): Signal expected around δ 170-175 ppm. - Aromatic Carbons: Multiple signals in the δ 115-140 ppm range. - CH₂ (ethyl ester): Signal around δ 60-65 ppm. - Aliphatic CH & CH₂: Signals in the δ 30-50 ppm range. - CH₃ (ethyl ester): Signal around δ 14-15 ppm. |

| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3200-3300 cm⁻¹. - C-H (Aromatic): Peaks just above 3000 cm⁻¹. - C-H (Aliphatic): Peaks just below 3000 cm⁻¹. - C=O Stretch (Amide): A strong absorption band around 1660-1680 cm⁻¹. - C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹. |

| Mass Spec (MS) | - [M]⁺: Expected molecular ion peak at m/z = 251. - [M+H]⁺: Expected peak at m/z = 252 in ESI+ mode. |

Chemical Reactivity and Synthetic Potential

Compound 1 is a rich platform for further synthetic elaboration due to its multiple reactive sites. Understanding its reactivity is key to leveraging it as a building block in drug discovery programs.

Key Reactive Centers

-

Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. This reaction is demonstrated in a closely related N-substituted analogue.[3] This carboxylic acid can then be coupled with various amines to form new amides, expanding the chemical diversity.

-

Amide Nitrogen (N4): The secondary amine of the lactam can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce substituents at the N4 position. This is a common strategy for modifying the properties of the benzothiazine core.

-

Active Methylene Group: The CH₂ group situated between the C2-carbon and the ester carbonyl is acidic. It can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations or condensations.

Logical Relationship of Derivative Synthesis

Caption: Key reaction pathways for the derivatization of Compound 1.

Safety and Handling

Based on GHS classifications for structurally related benzothiazine derivatives, Compound 1 should be handled with appropriate care.[5][6]

-

Hazards: Harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

-

Precautions:

Conclusion

This compound (CAS 82191-17-1) is a strategically important heterocyclic compound. Its synthesis is readily achievable through established chemical routes, and its structure offers multiple handles for derivatization. For researchers in drug discovery, this molecule represents a valuable starting point for the development of novel therapeutics, building upon the proven biological potential of the 1,4-benzothiazine scaffold. Its utility as a versatile chemical intermediate ensures its continued relevance in the exploration of new chemical space.

References

-

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - NIH. Sourced from the National Institutes of Health, detailing crystal structure and biological context of a related compound. URL: [Link]

-

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - IUCr Journals. Sourced from the International Union of Crystallography Journals, describing the synthesis and structure of a benzothiazine derivative and noting its pharmacological importance. URL: [Link]

-

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - NIH. Sourced from the National Institutes of Health, providing information on the biological activity of the 4H-benzo(1,4)thiazine nucleus and detailing the hydrolysis of a related ethyl ester. URL: [Link]

-

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl] - PMC. Sourced from PubMed Central (NIH), providing crystal structure data and conformation details for a related benzothiazine derivative. URL: [Link]

-

An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues - ResearchGate. Sourced from ResearchGate, this review covers various synthetic routes for related benzothiazine structures. URL: [Link]

-

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - PubChem. Sourced from PubChem, providing GHS hazard classifications for a similar compound. URL: [Link]

-

(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Sourced from ResearchGate, providing general context on the synthesis and reactivity of related heterocyclic systems. URL: [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines - ResearchGate. Sourced from ResearchGate, describing the synthesis of 1,4-benzothiazines from 2-aminothiophenol. URL: [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors - PubMed. Sourced from PubMed, providing an example of drug discovery involving complex heterocyclic synthesis. URL: [Link]

-

alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem - NIH. Sourced from PubChem, used for general chemical information verification. URL: [Link]

Sources

- 1. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL) ACETATE | 82191-17-1 [amp.chemicalbook.com]

- 6. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | C11H11NO3S | CID 4219195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The 1,4-Benzothiazine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The 1,4-benzothiazine scaffold is a prime example of such a "privileged structure." Its unique fusion of a benzene ring with a thiazine ring, incorporating both nitrogen and sulfur heteroatoms, bestows upon it a three-dimensional architecture that is amenable to a wide range of chemical modifications. This versatility has been exploited to generate a multitude of derivatives with a remarkable spectrum of biological activities. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 1,4-benzothiazine core, from its fundamental properties and synthesis to its diverse pharmacological applications and future potential.

The 1,4-Benzothiazine Core: Structure, Nomenclature, and Physicochemical Properties

The 1,4-benzothiazine ring system is a bicyclic heterocycle formed by the fusion of a benzene ring and a 1,4-thiazine ring. The numbering of the ring system starts from the sulfur atom and proceeds around the ring, as illustrated below. Depending on the position of the double bond in the thiazine ring, two isomers are possible: the 2H-1,4-benzothiazine and the 4H-1,4-benzothiazine. The 4H isomer is often the more stable of the two.

Diagram: Core Structure and Nomenclature of 1,4-Benzothiazine Isomers

Caption: The core structures of 2H- and 4H-1,4-benzothiazine isomers.

The physicochemical properties of 1,4-benzothiazine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be significantly modulated by the nature and position of substituents on the scaffold.

Table 1: Key Physicochemical Properties of 1,4-Benzothiazine Derivatives

| Property | General Range and Considerations | Impact on Drug Development |

| Molecular Weight | Typically ranges from 150 to 500 g/mol for drug-like molecules. | Influences absorption, distribution, and clearance. |

| Lipophilicity (LogP) | Varies widely with substitution. Introduction of alkyl or aryl groups increases lipophilicity, while polar functional groups decrease it. | Affects solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Generally low for the unsubstituted core, but can be improved by introducing ionizable or polar groups. | Crucial for formulation and bioavailability. |

| pKa | The nitrogen atom in the thiazine ring is weakly basic. The pKa can be influenced by substituents on both the benzene and thiazine rings. | Determines the ionization state at physiological pH, impacting receptor binding and cell penetration. |

| Chemical Stability | The thiazine ring can be susceptible to oxidation at the sulfur atom, forming sulfoxides and sulfones. Stability is also dependent on the substituents. | Affects shelf-life, metabolism, and potential for reactive metabolite formation. |

Synthesis of the 1,4-Benzothiazine Scaffold: Key Methodologies and Experimental Protocols

The construction of the 1,4-benzothiazine ring system is a well-established area of synthetic organic chemistry, with the reaction of 2-aminothiophenol with a variety of electrophilic partners being the most prevalent and versatile approach.[1] This strategy allows for the introduction of diverse substituents at various positions of the thiazine ring, enabling the generation of large chemical libraries for biological screening.

The Cornerstone Reaction: 2-Aminothiophenol and α-Halo Ketones/Esters

A classical and widely employed method for the synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenol with α-halo ketones or α-halo esters.[2] The reaction proceeds through an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization of the resulting intermediate.

Diagram: General Synthetic Scheme via 2-Aminothiophenol and α-Halo Carbonyls

Caption: Synthesis of 1,4-benzothiazines from 2-aminothiophenol.

Microwave-Assisted Synthesis: An Efficient and Green Approach

In recent years, microwave-assisted organic synthesis has gained prominence as a tool for accelerating reaction rates and improving yields. The synthesis of 4H-1,4-benzothiazines is particularly amenable to this technology. A rapid and efficient one-pot synthesis can be achieved by the cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in a polar solvent like DMSO under microwave irradiation.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 4H-1,4-Benzothiazines [4]

-

Reactant Preparation: In a microwave-safe vessel, combine substituted 2-aminobenzenethiol (10 mmol) and a β-diketone or β-ketoester (10 mmol).

-

Solvent and Catalyst: Add a catalytic amount of hydrazine hydrate (1 mmol) and dimethylformamide (DMF, 5 mmol) as an energy transfer medium.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice. Filter the resulting solid, wash with 50% ethanol, and recrystallize from ethanol to afford the pure 4H-1,4-benzothiazine derivative.

Synthesis of 2,3-Disubstituted 1,4-Benzothiazines

The synthesis of 2,3-disubstituted 1,4-benzothiazines can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-aminothiophenols.[2] This method allows for the introduction of two points of diversity on the thiazine ring.

Experimental Protocol: Synthesis of 2,3-Disubstituted 1,4-Benzothiazines [2]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture. The DMSO acts as both a solvent and an oxidant in this reaction.

-

Oxidation (Optional): For the synthesis of the corresponding sulfone derivatives, the product can be further oxidized using 30% hydrogen peroxide in glacial acetic acid.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The Broad Spectrum of Biological Activities

The 1,4-benzothiazine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have been reported to exhibit a plethora of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[5][6]

Table 2: Major Biological Activities of 1,4-Benzothiazine Derivatives

| Biological Activity | Description and Examples |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[7] Some compounds act by targeting specific signaling pathways involved in cancer progression.[8] |

| Antimicrobial | Broad-spectrum antibacterial and antifungal activities have been reported.[9] Some derivatives have been shown to inhibit biofilm formation, a key factor in persistent infections.[10] |

| Antipsychotic | The 1,4-benzothiazine core is a key structural feature of some antipsychotic drugs, acting on central nervous system receptors.[1] |

| Antihypertensive | Certain derivatives exhibit calcium channel blocking and calmodulin antagonistic activities, leading to vasodilation and a reduction in blood pressure.[11] |

| Anticonvulsant | Novel 1,4-benzothiazine-3-one derivatives have demonstrated promising anticonvulsant effects in preclinical models of epilepsy.[12] |

| Antioxidant | The presence of the sulfur and nitrogen atoms can contribute to the radical scavenging properties of these compounds.[5] |

| Anti-inflammatory | Derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and cytokines.[5] |

Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 1,4-benzothiazine scaffold, the nature and position of substituents on both the benzene and thiazine rings play a crucial role in determining the biological activity.

SAR in Anticancer Activity

Studies on 1,4-benzothiazine derivatives as anticancer agents have revealed several key SAR trends. For instance, the introduction of certain substituents on the benzene ring can significantly enhance cytotoxic activity. The nature of the substituent at the N-4 position of the thiazine ring is also critical for modulating the anticancer potency. Some derivatives have been shown to induce apoptosis through the activation of caspase cascades.[7]

Diagram: Key Structural Modifications and Their Impact on Anticancer Activity

Caption: SAR summary for 1,4-benzothiazine anticancer agents.

SAR in Antimicrobial Activity

In the context of antimicrobial agents, the SAR of 1,4-benzothiazines has been extensively studied. The introduction of specific halogen atoms or other electron-withdrawing groups on the benzene ring can enhance antibacterial and antifungal efficacy. The substituents at the C-2 and C-3 positions of the thiazine ring are also important for activity, with different groups favoring activity against Gram-positive versus Gram-negative bacteria. The mechanism of action for some antimicrobial 1,4-benzothiazines involves the inhibition of essential bacterial enzymes, such as peptide deformylase.[10]

Therapeutic Potential and Future Directions

The 1,4-benzothiazine scaffold continues to be a highly promising platform for the discovery of new drugs. While many derivatives have shown excellent in vitro activity, the translation of these findings into clinically successful therapeutics remains an ongoing challenge.

Current Status and Future Perspectives:

-

Oncology: Several 1,4-benzothiazine derivatives are in preclinical development as anticancer agents. Future work will likely focus on developing compounds with improved tumor selectivity and the ability to overcome drug resistance.

-

Infectious Diseases: With the rising threat of antimicrobial resistance, the development of new classes of antibiotics is a global health priority. The 1,4-benzothiazine scaffold offers a promising avenue for the discovery of novel antibacterial and antifungal agents with unique mechanisms of action.

-

Central Nervous System Disorders: Given the known antipsychotic activity of some 1,4-benzothiazines, there is significant potential for the development of novel agents for the treatment of a range of CNS disorders, including schizophrenia, anxiety, and neurodegenerative diseases.[12]

-

Cardiovascular Diseases: The calcium channel blocking and antihypertensive properties of certain 1,4-benzothiazine derivatives warrant further investigation for the development of new cardiovascular drugs.[11]

Conclusion: A Scaffold with a Bright Future

The 1,4-benzothiazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures that it will remain a focal point of drug discovery research for the foreseeable future. As our understanding of disease biology deepens and new therapeutic targets are identified, the versatility of the 1,4-benzothiazine core will undoubtedly be leveraged to create the next generation of innovative medicines. This guide has provided a comprehensive overview of the key technical aspects of this important scaffold, with the aim of inspiring and informing the efforts of scientists dedicated to the discovery and development of new and effective therapies.

References

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

-

Pyrrolo[2,1-c][1][13]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. PubMed. [Link]

-

Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. PubMed. [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

-

Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. ResearchGate. [Link]

-

A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

-

Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives. Oriental Journal of Chemistry. [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. [Link]

-

MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. TSI Journals. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. [Link]

-

Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences. [Link]

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

-

Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita–Baylis–Hillman Ketones by an Oxidative Cyclization. ACS Publications. [Link]

-

Microwave-assisted synthesis of novel[1][13] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA, Inc.. [Link]

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. [Link]

-

1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate. [Link]

-

1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

-

Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. [Link]

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. cbijournal.com [cbijournal.com]

- 3. Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 11. Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolo[2,1-c][1,4]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a thiazine ring, represents a privileged scaffold in medicinal chemistry. This structural motif is of significant interest to researchers due to the diverse and potent biological activities exhibited by its derivatives. The inherent physicochemical properties of the 1,4-benzothiazine nucleus make it a versatile template for the design and development of novel therapeutic agents.

Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of pharmacological effects, including antidepressant, antifungal, antimicrobial, anti-inflammatory, and anticancer properties. The continued exploration of this chemical space holds considerable promise for the discovery of new drugs with improved efficacy and safety profiles. This guide focuses on a specific derivative, Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, providing a detailed overview of its synthesis, chemical characteristics, and potential biological significance based on the current body of scientific literature.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multistep process. A common strategy involves the initial reaction of 2-aminothiophenol with a suitable three-carbon synthon to construct the core benzothiazine ring system. This is followed by N-alkylation to introduce the ethyl acetate moiety.

Synthetic Pathway

A plausible synthetic route, adapted from the synthesis of the analogous methyl ester, is outlined below. The synthesis commences with the reaction of 2-aminothiophenol with maleic anhydride to form an intermediate, which upon cyclization, yields the 1,4-benzothiazin-3-one core. Subsequent N-alkylation with ethyl chloroacetate in the presence of a base affords the target compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from Methyl Ester Synthesis)

-

Synthesis of 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid: A mixture of 2-aminothiophenol (0.1 mol) and maleic anhydride (0.1 mol) in anhydrous toluene (150 mL) is refluxed for 4-5 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with a saturated solution of sodium bicarbonate and then with water. The crude product is recrystallized from ethanol.

-

Esterification: The resulting carboxylic acid (0.05 mol) is dissolved in absolute ethanol (100 mL). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8-10 hours. The reaction is monitored by thin-layer chromatography. After completion, the excess ethanol is distilled off, and the residue is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Structural Characteristics

The molecular structure of the closely related methyl ester, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, has been elucidated by X-ray crystallography.[1] The heterocyclic thiazine ring adopts a conformation intermediate between a twist and a boat form.[1] The crystal structure reveals intermolecular C-H···O hydrogen bond interactions.[1] It is anticipated that the ethyl ester would exhibit similar structural features.

| Parameter | Value (for Methyl Ester) |

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 17.347(5) Å |

| b | 8.724(2) Å |

| c | 7.274(1) Å |

| β | 98.71(2)° |

| V | 1088.1(4) ų |

| Z | 4 |

Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of 1,4-benzothiazine derivatives is well-documented for a wide array of pharmacological activities. This suggests that the title compound could be a promising candidate for further biological evaluation.

Antidepressant and Stimulant Activity

Several derivatives of benzothiazines that possess a keto group within the thiazine ring have demonstrated stimulant and antidepressant properties.[1] The structural features of this compound align with this pharmacophore, making it a compound of interest for investigation in the context of central nervous system disorders.

Antimicrobial and Antifungal Activity

The 1,4-benzothiazine scaffold is a common feature in compounds exhibiting antimicrobial and antifungal activities. These properties are of significant interest in the ongoing search for new agents to combat infectious diseases.

Caption: Potential biological activities of 1,4-benzothiazine derivatives.

Anticancer Potential

Certain derivatives of 1,4-benzothiazine have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. Given this precedent, this compound warrants evaluation in various cancer cell line models.

Conclusion and Future Perspectives

This compound is a derivative belonging to the pharmacologically significant class of 1,4-benzothiazines. While its synthesis is achievable through established chemical methodologies, a comprehensive evaluation of its biological activity profile remains an area ripe for investigation. The documented antidepressant, antimicrobial, and anticancer activities of related compounds provide a strong rationale for further research into this specific molecule. Future studies should focus on the in-depth biological characterization of this compound to uncover its therapeutic potential and to understand its mechanism of action at a molecular level. Such endeavors will contribute to the broader effort of leveraging the 1,4-benzothiazine scaffold for the development of novel and effective therapeutic agents.

References

-

Barry, A., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o724. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate: From Discovery to Synthetic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzothiazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This heterocyclic motif, a fusion of a benzene ring and a 1,4-thiazine ring, provides a unique three-dimensional architecture that allows for diverse functionalization and interaction with various biological targets. Molecules incorporating the 1,4-benzothiazine nucleus have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[1] The presence of both a sulfur atom and a lactam moiety within the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine framework offers a rich chemical landscape for modification and exploration. This guide focuses on a specific derivative of this important class: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, providing a comprehensive overview of its discovery, synthesis, and key chemical attributes.

The Genesis of a Versatile Intermediate: Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound (CAS Number 82191-17-1) is not readily apparent in the historical literature, its genesis is intrinsically linked to the broader exploration of 1,4-benzothiazine chemistry. The foundational discovery can be traced to the synthesis of its parent carboxylic acid, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS Number 82257-23-6).

The key breakthrough in accessing this C2-substituted benzothiazinone scaffold was the insightful reaction between 2-aminothiophenol and maleic anhydride. This condensation reaction proceeds through the formation of an initial adduct, which then undergoes intramolecular cyclization to yield the stable benzothiazine ring system. This foundational work laid the groundwork for the subsequent preparation of various derivatives, including the title ethyl ester. The esterification of the parent carboxylic acid represents a logical and routinely employed synthetic transformation to enhance the compound's lipophilicity and modify its pharmacokinetic profile, a common strategy in drug discovery and development.

Synthetic Pathways and Methodologies

The synthesis of this compound is best understood as a two-stage process: the formation of the core heterocyclic system followed by esterification.

Part 1: Synthesis of the Core Intermediate: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

The most direct and widely recognized route to the parent carboxylic acid involves the condensation of 2-aminothiophenol with maleic anhydride.

Reaction Scheme:

Caption: Synthesis of the core carboxylic acid intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable solvent such as diethyl ether or toluene.

-

Addition of Reagent: To the stirred solution, add maleic anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux for a period of 2-4 hours to ensure complete cyclization.

-

Work-up and Isolation: Upon cooling, the product, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, will precipitate from the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

Causality of Experimental Choices:

-

Solvent: Diethyl ether or toluene are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for reflux.

-

Stoichiometry: A 1:1 molar ratio of reactants is used to ensure efficient conversion and minimize side products.

-

Reflux: Heating is necessary to provide the activation energy for the intramolecular cyclization, which is the key ring-forming step.

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its ethyl ester is a standard esterification reaction, most commonly achieved via Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification to the target ethyl ester.

Detailed Experimental Protocol:

-

Reaction Setup: Suspend 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (1.0 equivalent) in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). The ethanol is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Causality of Experimental Choices:

-

Excess Ethanol: The use of excess ethanol serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side according to Le Chatelier's principle.

-

Acid Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction mixture increases the rate of reaction.

Physicochemical Characterization and Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes expected and reported data for this class of compounds. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

| Property | Expected/Reported Value |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), the methylene and methine protons of the acetate side chain, and the aromatic protons of the benzothiazine ring. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and lactam, the carbons of the ethyl group, the aliphatic carbons of the thiazine ring, and the aromatic carbons. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and lactam, N-H stretching, and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications and Future Directions

The 1,4-benzothiazine scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives of this heterocyclic system have shown a wide array of biological activities. Given the structural features of this compound, it can be considered a valuable intermediate for the synthesis of more complex molecules with potential applications in several areas:

-

Antimicrobial Agents: The benzothiazine nucleus is a known pharmacophore in antimicrobial drug discovery.

-

Anti-inflammatory Agents: Several 1,4-benzothiazine derivatives have demonstrated anti-inflammatory properties.

-

Antidepressant and CNS-active Agents: The structural similarity to other CNS-active heterocyclic compounds suggests potential in this therapeutic area.[2][3]

The ethyl ester moiety provides a handle for further chemical modifications, such as conversion to amides, hydrazides, or other esters, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound, while not having a widely publicized "discovery" moment, represents a significant and versatile building block within the important class of 1,4-benzothiazines. Its synthesis, rooted in the fundamental reaction of 2-aminothiophenol and a four-carbon dicarbonyl equivalent, exemplifies a robust and efficient method for constructing this privileged heterocyclic scaffold. This technical guide provides a comprehensive overview of its historical context, detailed synthetic protocols, and potential for future applications in drug discovery and development. As research into novel therapeutics continues, the strategic use of such well-characterized and synthetically accessible intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. [Link]

-

Gouda, M. A. (2014). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Chemical and Pharmaceutical Research, 6(7), 2035-2053. [Link]

-

Keita, I., Zerzouf, F., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1116. [Link]

-

Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

-

Saeed, A., Shaheen, M. A., & Flörke, U. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289. [Link]

- Toma, I., & Nicolescu, A. (2007). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

-

Zerzouf, F., Keita, I., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o591. [Link]

-

Zerzouf, F., Keita, I., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 1(1), x150001. [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Preamble: The Untapped Promise of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide focuses on a specific, yet underexplored, derivative: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS No. 82191-17-1). While its N-substituted isomer, where the acetate group is attached to the nitrogen at position 4, has been synthesized and structurally characterized[7][8], the C-2 substituted variant remains a frontier for therapeutic discovery.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond mere literature review to propose concrete, actionable research directions, complete with the strategic rationale and detailed experimental frameworks necessary to systematically evaluate and unlock the potential of this promising molecule.

Section 1: Foundational Chemistry and Synthesis Optimization

A robust research program begins with a reliable and scalable source of the target molecule. The synthesis of the 1,4-benzothiazin-3-one core is well-established, typically involving the condensation of 2-aminothiophenol with a suitable three-carbon electrophile.[2][9] The subsequent derivatization at the C-2 position presents a key synthetic challenge and an opportunity for methodological innovation.

Established Synthesis Pathway

The classical approach to constructing the core involves the reaction of 2-aminobenzenethiol with reagents like ethyl 2-bromoalkanoates.[1] A plausible route to the title compound would adapt this principle, potentially through a multi-step process starting with the reaction between 2-aminobenzenethiol and a malonic acid derivative, followed by cyclization and esterification.

Proposed Green Synthesis Initiative

Rationale: Traditional synthetic routes often rely on harsh solvents and catalysts.[9] A key research direction is the development of an environmentally benign synthesis. Microwave-assisted organic synthesis (MAOS) and the use of nanocatalysts have proven effective for other 1,4-benzothiazine derivatives and represent a logical starting point for optimization.[2][9]

Experimental Protocol: Microwave-Assisted Synthesis

-

Reactant Preparation: In a 10 mL microwave-rated vessel, combine 2-aminobenzenethiol (1.0 eq), diethyl 2-acetylmalonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Solvent: Add 3 mL of a green solvent such as ethanol or polyethylene glycol (PEG-400).

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 15-30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or purify via column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. This self-validating protocol ensures the identity and quality of the compound for subsequent biological screening.

Caption: Proposed workflow for a green, microwave-assisted synthesis.

Section 2: A Strategic Approach to Biological Screening

Given the vast therapeutic landscape of the 1,4-benzothiazine scaffold, a tiered, systematic screening approach is paramount. This strategy maximizes resource efficiency by beginning with broad, cost-effective primary screens to identify "hits," which are then advanced to more complex and targeted secondary and mechanistic assays.

Caption: A tiered workflow for efficient biological activity screening.

Section 3: High-Priority Research Directions

Based on the established pharmacology of related benzothiazines, the following three areas represent the most promising initial avenues for investigation.

Direction 1: Antimicrobial Drug Discovery

Rationale: The rise of antimicrobial resistance necessitates novel chemical scaffolds. Benzothiazine derivatives have a documented history of antibacterial and antifungal activity.[1][3][6] A primary screen against a panel of clinically relevant pathogens is a high-yield starting point.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-